Diisopropyl azodicarboxylate

Übersicht

Beschreibung

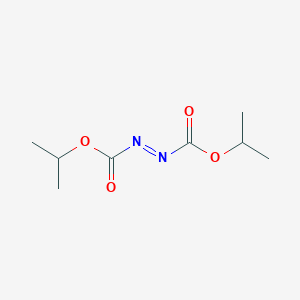

Diisopropyl azodicarboxylate is the diisopropyl ester of azodicarboxylic acid. It is an orange liquid with the chemical formula C8H14N2O4 and a molar mass of 202.21 g/mol . This compound is widely used as a reagent in organic synthesis, particularly in the Mitsunobu reaction, where it serves as an oxidizer of triphenylphosphine to triphenylphosphine oxide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diisopropyl azodicarboxylate can be synthesized using isopropyl chloroformate and hydrazine as starting materials. The process involves the preparation of diisopropyl hydrazine-1,2-dicarboxylate, which is then oxidized with hydrogen peroxide to form this compound . Another method involves the reaction of carbazic acid isopropyl ester with diethyl carbonate under nitrogen protection, followed by oxidation with bromine and hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process includes steps such as the addition of reagents under anhydrous conditions, temperature control, and purification through filtration and extraction .

Analyse Chemischer Reaktionen

Types of Reactions: Diisopropyl azodicarboxylate undergoes various types of reactions, including oxidation, reduction, and substitution. It is commonly used in the Mitsunobu reaction, where it oxidizes triphenylphosphine to triphenylphosphine oxide . It also participates in aza-Baylis-Hillman reactions with acrylates and acrylonitrile .

Common Reagents and Conditions:

Oxidation: this compound is used with triphenylphosphine in the Mitsunobu reaction.

Reduction: It can be reduced to form hydrazides under specific conditions.

Substitution: It can serve as a selective deprotectant of N-benzyl groups in the presence of other protecting groups.

Major Products Formed:

Mitsunobu Reaction: Triphenylphosphine oxide.

Aza-Baylis-Hillman Reaction: Aza-Baylis-Hillman adducts with acrylates.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Organic Synthesis

- Mitsunobu Reaction : DIAD is extensively used in the Mitsunobu reaction to convert alcohols into their corresponding aldehydes or ketones. It oxidizes triphenylphosphine to triphenylphosphine oxide, facilitating nucleophilic substitutions .

- Aza-Baylis-Hillman Reaction : It also plays a role in generating aza-Baylis-Hillman adducts with acrylates, expanding its utility in complex molecule synthesis .

- Polymer Chemistry

- Biological Applications

- Industrial Uses

Case Studies and Experimental Data

Wirkmechanismus

Diisopropyl azodicarboxylate exerts its effects through its ability to undergo oxidation and reduction reactions. In the Mitsunobu reaction, it oxidizes triphenylphosphine to triphenylphosphine oxide, facilitating the formation of esters, ethers, and other compounds . The thermal decomposition mechanism involves the breaking of C-O, C-C, and N=N bonds, leading to the formation of final products such as water and carbon dioxide .

Vergleich Mit ähnlichen Verbindungen

Diethyl azodicarboxylate: Similar to diisopropyl azodicarboxylate but less hindered, making it more likely to form hydrazide byproducts.

Di-tert-butyl azodicarboxylate: Another ester of azodicarboxylic acid with different steric properties.

Diphenyl phosphoryl azide: Used in similar reactions but with different reactivity and selectivity.

Uniqueness: this compound is preferred over diethyl azodicarboxylate in certain reactions due to its increased steric hindrance, which reduces the formation of unwanted byproducts . Its selective deprotecting ability and versatility in various organic reactions make it a valuable reagent in synthetic chemistry .

Biologische Aktivität

Diisopropyl azodicarboxylate (DIAD) is a versatile compound widely utilized in organic synthesis, particularly in reactions such as the Mitsunobu reaction and the generation of aza-Baylis-Hillman adducts. Its biological activity has garnered attention due to its potential applications in pharmaceuticals and other biological systems. This article explores the biological activity of DIAD, focusing on its mechanisms, applications, and relevant research findings.

DIAD is the diisopropyl ester of azodicarboxylic acid, characterized by its ability to act as a hydride acceptor in various reactions. It is often preferred over diethyl azodicarboxylate (DEAD) due to its steric hindrance, which reduces the likelihood of forming hydrazide byproducts during reactions . The compound can decompose to generate free radicals, making it useful in initiating polymerization reactions .

Applications in Organic Synthesis

- Mitsunobu Reaction : DIAD is frequently employed with triphenylphosphine as a reagent to facilitate nucleophilic substitutions. This reaction is crucial for synthesizing complex organic molecules.

- Aza-Baylis-Hillman Reaction : It serves as a key reagent in generating aza-Baylis-Hillman adducts with acrylates, which are important intermediates in organic synthesis .

- Pharmaceutical Synthesis : DIAD has been utilized in the synthesis of various pharmaceuticals, including Bifenazate (Floramite®), showcasing its relevance in drug development .

Case Studies and Experimental Data

Recent studies have highlighted the biological implications of DIAD:

- Hydroacylation Reactions : A study demonstrated that light-accelerated hydroacylation using DIAD can yield acyl hydrazides from aldehydes with high efficiency. The reaction was conducted under environmentally friendly conditions using water as a solvent, achieving conversion rates up to 100% within hours .

| Entry | Irradiation Source (nm) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|

| 1 | 370 | 21 | 100 |

| 2 | 390 | 3 | 100 |

| 3 | 427 | 5 | 100 |

- Reactivity with Phosphorus Compounds : Research explored the reactivity of DIAD with phosphorus(III) compounds, revealing novel phosphinimine-carbamate-type products. These findings were supported by X-ray crystallography and NMR spectroscopy, indicating diverse modes of reactivity that could be exploited for synthesizing biologically relevant compounds .

- Islet Cell Replication : In another study, DIAD was used in conjunction with diphenylphosphorylazide to promote replication of rodent and porcine islet β-cells. This suggests potential applications for DIAD in diabetes treatment by enhancing β-cell proliferation .

Safety and Handling

DIAD is classified as a self-reactive substance due to its propensity for thermal runaway under certain conditions. Proper handling and storage protocols are essential to mitigate risks associated with its exothermic decomposition characteristics .

Eigenschaften

IUPAC Name |

propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWRJUBEIPHGQF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N=NC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/N=N/C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894754 | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20607 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2446-83-5, 939987-56-1 | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939987561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL AZODICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W701BXX4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diisopropyl azodicarboxylate function as a reagent in organic reactions?

A1: this compound typically acts as a dehydrogenating agent or a diazo compound precursor. It often participates in reactions alongside triphenylphosphine, forming an intermediate ylide that facilitates various transformations, such as the Mitsunobu reaction. [, , ]

Q2: What is the role of this compound in the Mitsunobu reaction?

A2: In the Mitsunobu reaction, this compound, along with triphenylphosphine, facilitates the condensation of an alcohol with a nucleophile (e.g., an acid) to form an ester. It acts as a dehydrating agent, driving the reaction forward. [, ]

Q3: Can this compound be used for reactions beyond the Mitsunobu reaction?

A3: Absolutely! this compound has been utilized in various other reactions, including:

- N-debenzylation: Selective removal of N-benzyl protecting groups in the presence of O-benzyl groups. [, ]

- Oxidation: Oxidation of alcohols to aldehydes or ketones, with nitroxyl radicals as catalysts. []

- Cycloadditions: Participating in [3+2] cycloadditions with substrates like bis(alkylidenecyclopropanes) to form pyrazolidine derivatives. []

- Carbonylation: Acting as a CO source in copper-catalyzed carbonylation reactions of anilines to synthesize carbamates. []

Q4: What is the molecular formula and weight of this compound?

A4: Its molecular formula is C8H14N2O4, and its molecular weight is 202.21 g/mol.

Q5: How is the structure of this compound confirmed?

A6: Various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, are used for structural confirmation. [, , , ]

Q6: Are there any notable features in the NMR spectra of this compound?

A7: Yes, studies have shown hindered rotation around the N-N bond, resulting in distinct signals for the isopropyl groups in both 1H and 13C NMR spectra. []

Q7: What makes this compound a useful reagent for N-debenzylation?

A8: this compound exhibits selectivity towards N-benzyl cleavage over O-benzyl groups, offering a mild and efficient method for deprotection. [, ]

Q8: Does the solvent affect the selectivity of reactions involving this compound?

A9: Yes, solvent polarity can significantly influence the reaction pathway and product distribution in reactions involving this compound. For instance, in N-debenzylation, using tetrahydrofuran (THF) as a solvent showed improved selectivity compared to toluene. [, ]

Q9: How does this compound compare to other oxidants for alcohol oxidation?

A10: Compared to some harsher oxidants, this compound, in the presence of a suitable catalyst, allows for selective oxidation of alcohols to aldehydes or ketones without over-oxidation to carboxylic acids. []

Q10: What safety precautions should be taken when handling this compound?

A11: this compound should be handled with care, as it is a potential skin irritant and sensitizer. Proper personal protective equipment should be worn, and the reagent should be used in a well-ventilated area. []

Q11: What are some areas of ongoing research related to this compound?

A12: * Developing milder and more sustainable Mitsunobu reaction conditions. []* Exploring the use of this compound in novel synthetic transformations. [, ]* Investigating its applications in the synthesis of biologically active compounds. [, ]* Understanding the mechanistic details of its involvement in various reactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.